PLX-4720-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

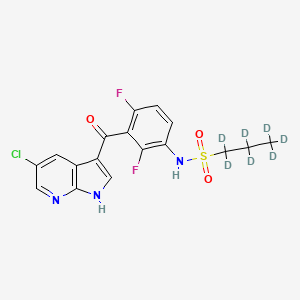

Molecular Formula |

C17H14ClF2N3O3S |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |

InChI Key |

YZDJQTHVDDOVHR-KSWAKBPNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PLX-4720-d7 in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses primarily on the mechanism of action of PLX-4720. Its deuterated form, PLX-4720-d7, is a stable isotope-labeled version used primarily for pharmacokinetic studies. While the direct, cell-based mechanism of action is expected to be identical to PLX-4720, the deuteration may alter its metabolic profile and pharmacokinetic properties in vivo. Specific comparative studies on the mechanism of action between PLX-4720 and this compound are not extensively available in the public domain.

Executive Summary

PLX-4720 is a potent and highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in approximately 50% of melanomas. Its mechanism of action centers on the direct inhibition of this constitutively active kinase, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This targeted inhibition ultimately results in cell cycle arrest and apoptosis in BRAF V600E-positive melanoma cells. This guide provides an in-depth overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of PLX-4720.

Core Mechanism of Action

PLX-4720 is a 7-azaindole derivative that acts as an ATP-competitive inhibitor of the BRAF V600E kinase.[1] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to a constitutively active conformation of the BRAF kinase. This results in persistent downstream signaling, promoting cell proliferation and survival.

PLX-4720 selectively binds to the active conformation of the BRAF V600E kinase, blocking its ability to phosphorylate its downstream target, MEK. This leads to a cascade of inhibitory effects on the MAPK pathway, ultimately suppressing the phosphorylation of ERK.[1][2][3] The inhibition of this pathway is critical, as hyperactivation of MAPK signaling is a hallmark of BRAF-mutant melanomas.

Quantitative Data Summary

The following tables summarize key quantitative data for PLX-4720 from various in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of PLX-4720

| Target | IC50 (nM) | Notes |

| BRAF V600E | 13 | Potent and selective inhibition. |

| Wild-type BRAF | 160 | Demonstrates over 10-fold selectivity for the mutant form.[4] |

| c-Raf-1 (Y340D/Y341D) | 6.7 | Also shows potency against activated c-Raf. |

| Other Kinases (e.g., FRK, SRC, FAK, FGFR, Aurora A) | >1000 | Highly selective against a broad panel of other kinases.[4] |

Table 2: Growth Inhibition (GI50) of PLX-4720 in BRAF V600E-mutant Melanoma Cell Lines

| Cell Line | GI50 (µM) |

| COLO205 | 0.31[3] |

| A375 | 0.50[3] |

| WM2664 | 1.5[3] |

| COLO829 | 1.7[3] |

Signaling Pathways and Cellular Effects

The inhibition of BRAF V600E by PLX-4720 triggers a series of downstream cellular events, primarily mediated by the suppression of the MAPK pathway.

MAPK Pathway Inhibition

The canonical RAS-RAF-MEK-ERK pathway is the primary target of PLX-4720.

Cellular Consequences

The inhibition of the MAPK pathway by PLX-4720 leads to:

-

Cell Cycle Arrest: PLX-4720 induces cell cycle arrest, primarily at the G1 phase, in BRAF V600E-positive melanoma cells.[1][3]

-

Apoptosis: The compound triggers programmed cell death (apoptosis) in melanoma cells harboring the BRAF V600E mutation.[1][3] This is often associated with the upregulation of pro-apoptotic proteins like BIM.

-

Inhibition of Proliferation: By halting the cell cycle and inducing apoptosis, PLX-4720 effectively inhibits the proliferation of BRAF V600E-mutant melanoma cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PLX-4720.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of PLX-4720 (or this compound) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for MAPK Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Lysis: Treat melanoma cells with PLX-4720 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

-

Drug Treatment: Treat melanoma cells with PLX-4720 for 24-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Mechanisms of Resistance

Resistance to BRAF inhibitors like PLX-4720 is a significant clinical challenge. The primary mechanisms of resistance often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways. These can include:

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR can activate alternative pathways like the PI3K/AKT/mTOR pathway, promoting cell survival despite BRAF inhibition.

-

NRAS Mutations: Acquired mutations in NRAS can reactivate the MAPK pathway downstream of BRAF.

-

BRAF Amplification or Splice Variants: Increased copies of the BRAF V600E gene or the expression of alternative splice variants can overcome the inhibitory effects of the drug.

Conclusion

PLX-4720 is a highly specific and potent inhibitor of the BRAF V600E kinase, representing a cornerstone of targeted therapy for BRAF-mutant melanoma. Its mechanism of action is well-defined, centering on the inhibition of the MAPK signaling pathway, which leads to cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600E mutation. While this compound is anticipated to share the same cellular mechanism, its primary utility lies in its potential for altered pharmacokinetic properties, a critical consideration for in vivo studies and clinical development. A thorough understanding of the molecular and cellular effects of PLX-4720, as detailed in this guide, is essential for the continued development of effective therapeutic strategies for melanoma.

References

A Technical Guide to PLX-4720 and its Deuterated Analog, PLX-4720-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of PLX-4720, a potent and selective inhibitor of the B-Raf(V600E) kinase, and its deuterated analog, PLX-4720-d7. This document outlines their chemical structures, mechanisms of action, and the theoretical and practical implications of deuteration on the compound's properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also included to support further research and development.

Introduction

PLX-4720 is a small molecule inhibitor that has been instrumental in the study of cancers driven by the B-Raf(V600E) mutation, particularly melanoma.[1][2] It selectively targets the ATP-binding site of the mutated B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[2][3][4]

This compound is the deuterated version of PLX-4720, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium.[5] This modification is a common strategy in drug development to alter the pharmacokinetic profile of a compound. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This increased bond strength can make the molecule more resistant to metabolic breakdown, potentially leading to a longer half-life, increased exposure, and a modified safety profile.

This guide will delve into the specifics of these two molecules, providing a comprehensive resource for researchers in the field.

Chemical and Structural Differences

The core chemical structure of PLX-4720 and this compound is identical, with the only difference being the isotopic substitution on the propane-1-sulfonamide moiety.

PLX-4720:

-

IUPAC Name: N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide[6][7]

-

Molecular Formula: C₁₇H₁₄ClF₂N₃O₃S[6]

-

Molecular Weight: 413.83 g/mol [6]

This compound:

-

IUPAC Name: N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide-d7

-

Molecular Formula: C₁₇H₇D₇ClF₂N₃O₃S[5]

-

Molecular Weight: 420.87 g/mol [5]

The seven deuterium atoms in this compound are located on the propyl group of the propane-1-sulfonamide side chain. This specific placement is designed to slow down the metabolism of this part of the molecule, which is a likely site of enzymatic oxidation.

Comparative Data

While extensive data is available for PLX-4720, direct comparative studies with this compound are not publicly available. The following tables summarize the known quantitative data for PLX-4720 and provide a theoretical comparison for this compound based on the principles of the kinetic isotope effect.

Physicochemical Properties

| Property | PLX-4720 | This compound (Predicted) |

| Molecular Formula | C₁₇H₁₄ClF₂N₃O₃S[6] | C₁₇H₇D₇ClF₂N₃O₃S[5] |

| Molecular Weight | 413.83 g/mol [6] | 420.87 g/mol [5] |

| Melting Point | 230-233°C | Similar to PLX-4720 |

| Solubility | Soluble in DMSO | Similar to PLX-4720 |

Pharmacodynamic Properties (In Vitro)

| Parameter | PLX-4720 | This compound (Predicted) |

| Target | B-Raf(V600E) | B-Raf(V600E) |

| IC₅₀ (B-Raf V600E, cell-free) | 13 nM[3] | Expected to be similar to PLX-4720, as deuteration should not affect direct binding affinity. |

| IC₅₀ (wild-type B-Raf, cell-free) | 160 nM[8] | Expected to be similar to PLX-4720. |

| Cellular GI₅₀ (B-Raf V600E cell lines) | 0.31 µM (COLO205), 0.50 µM (A375)[3] | Expected to be similar to PLX-4720. |

Pharmacokinetic Properties (In Vivo)

No direct comparative pharmacokinetic data for PLX-4720 and this compound has been found in publicly available literature. The table below presents known data for PLX-4720 and the anticipated effects of deuteration on this compound.

| Parameter | PLX-4720 | This compound (Anticipated Effects of Deuteration) |

| Metabolism | Undergoes metabolism, likely involving the propane-1-sulfonamide moiety. Specific metabolic pathways are not well-documented publicly.[1] | Slower rate of metabolism due to the kinetic isotope effect at the deuterated positions. This would likely lead to reduced formation of metabolites derived from the oxidation of the propyl chain. |

| Half-life (t₁/₂) | Not publicly available.[1] | Expected to be longer than that of PLX-4720. |

| Clearance | Not publicly available.[1] | Expected to be lower than that of PLX-4720. |

| Bioavailability | Orally bioavailable.[2] | Potentially increased bioavailability due to reduced first-pass metabolism. |

Mechanism of Action and Signaling Pathway

PLX-4720 is a selective inhibitor of the B-Raf(V600E) mutant kinase. In normal cellular signaling, the RAS/RAF/MEK/ERK pathway is tightly regulated to control cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf protein leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.

PLX-4720 binds to the ATP-binding pocket of the activated B-Raf(V600E) kinase, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation and activation of ERK, leading to the suppression of cell proliferation and the induction of apoptosis in B-Raf(V600E)-mutant cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving PLX-4720. These protocols can be adapted for use with this compound.

In Vitro B-Raf Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of MEK by B-Raf kinase.

Materials:

-

Recombinant active B-Raf(V600E) enzyme

-

Recombinant inactive MEK protein (substrate)

-

PLX-4720 or this compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Anti-phospho-MEK antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of PLX-4720 or this compound in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, recombinant B-Raf(V600E) enzyme, and the test compound at various concentrations.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of MEK substrate and ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding an equal volume of stop solution (e.g., EDTA).

-

Coat a separate 96-well plate with a capture antibody for MEK.

-

Transfer the reaction mixture to the coated plate and incubate to allow for MEK binding.

-

Wash the plate to remove unbound components.

-

Add the anti-phospho-MEK antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

B-Raf(V600E)-mutant melanoma cell line (e.g., A375, COLO205)

-

Complete cell culture medium

-

PLX-4720 or this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed the melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of PLX-4720 or this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[3]

Conclusion

PLX-4720 is a well-characterized and highly selective inhibitor of B-Raf(V600E), serving as a valuable tool for cancer research. Its deuterated analog, this compound, represents a logical next step in the drug development process, with the potential for an improved pharmacokinetic profile. While direct comparative data remains limited in the public domain, the principles of deuteration strongly suggest that this compound will exhibit increased metabolic stability and a longer half-life. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further investigate and compare these two important compounds. Future studies directly comparing the pharmacokinetics and in vivo efficacy of PLX-4720 and this compound will be crucial in fully elucidating the therapeutic potential of this deuteration strategy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Drug: PLX-4720 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

A Technical Guide to PLX-4720-d7: In Vitro Selectivity and Potency against B-RafV600E

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX-4720 is a potent and highly selective small-molecule inhibitor of the B-RafV600E kinase, a key driver in a significant subset of human cancers. Its deuterated analog, PLX-4720-d7, is primarily utilized in pharmacokinetic and metabolic studies, with the core assumption that its in vitro biological activity mirrors that of the parent compound. This guide provides a comprehensive overview of the selectivity and potency of PLX-4720 against the B-RafV600E mutation, supported by detailed experimental data and methodologies. All presented data pertains to PLX-4720, with the understanding that this compound is expected to exhibit analogous in vitro performance.

Core Mechanism of Action

PLX-4720, a 7-azaindole derivative, functions as an ATP-competitive inhibitor of the B-Raf kinase.[1] It selectively binds to the active conformation of the B-RafV600E mutant protein, effectively blocking its kinase activity.[1] This inhibition disrupts the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, a critical cascade for cell proliferation and survival. The V600E mutation in B-Raf leads to constitutive activation of this pathway, and its inhibition by PLX-4720 can induce cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][2]

B-RafV600E Signaling Pathway

The following diagram illustrates the canonical MAPK signaling pathway and the point of intervention by PLX-4720.

Quantitative Data: Potency and Selectivity

The inhibitory activity of PLX-4720 has been quantified through various in vitro assays, demonstrating its high potency against B-RafV600E and selectivity over wild-type B-Raf and other kinases.

Table 1: In Vitro Kinase Inhibitory Potency of PLX-4720

| Target Kinase | IC50 (nM) | Fold Selectivity (vs. B-RafV600E) |

| B-RafV600E | 13 | 1 |

| B-Raf (Wild-Type) | 160 | ~12.3 |

| c-Raf-1 (Y340D/Y341D) | 13 | 1 |

Data sourced from multiple independent studies.[2][3][4]

Table 2: Kinase Selectivity Profile of PLX-4720

| Kinase | IC50 (nM) |

| FRK | >1000 |

| CSK | >1000 |

| SRC | >1000 |

| FAK | >1000 |

| FGFR | >1000 |

| Aurora A | >1000 |

This table highlights a subset of kinases against which PLX-4720 shows minimal activity, underscoring its high selectivity.[2][4]

Table 3: Cellular Activity of PLX-4720 in B-RafV600E Mutant Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| COLO205 | Colorectal | 0.31 |

| A375 | Melanoma | 0.50 |

| WM2664 | Melanoma | 1.5 |

| COLO829 | Melanoma | 1.7 |

GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the potency and selectivity of PLX-4720.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of PLX-4720 on the enzymatic activity of purified kinases.

Methodology:

-

Reaction Setup: A reaction mixture containing the purified kinase (e.g., B-RafV600E), a specific substrate (e.g., recombinant MEK), and ATP is prepared in an appropriate buffer.

-

Inhibitor Addition: Serial dilutions of PLX-4720 are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The kinase reaction is stopped.

-

Detection: The level of substrate phosphorylation is quantified using a detection method such as ELISA, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or radiometric assays.

-

Data Analysis: The concentration of PLX-4720 that inhibits 50% of the kinase activity (IC50) is determined by plotting the phosphorylation signal against the inhibitor concentration.

Cellular Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the effect of PLX-4720 on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of PLX-4720.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is then measured.

-

CellTiter-Glo Assay: A reagent that measures ATP levels (an indicator of cell viability) is added, and the resulting luminescence is quantified.

-

-

Data Analysis: The concentration of PLX-4720 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.

ERK Phosphorylation Assay (Western Blot or In-Cell Western)

This assay determines the ability of PLX-4720 to inhibit the downstream signaling of the B-RafV600E pathway within cells.

Methodology:

-

Cell Culture and Treatment: B-RafV600E mutant cells are cultured and then treated with PLX-4720 for a specific duration.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

The protein lysates are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detection enzyme or fluorophore are then added.

-

-

Detection: The signal from the secondary antibodies is detected, typically through chemiluminescence or fluorescence imaging.

-

Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

Conclusion

PLX-4720 is a highly potent and selective inhibitor of the B-RafV600E kinase. The extensive in vitro and cellular data robustly support its specific mechanism of action and its potential as a targeted therapeutic agent. While this compound is primarily used for its altered pharmacokinetic properties, the foundational selectivity and potency data from PLX-4720 provide the essential rationale for its use in research and development. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this important class of B-Raf inhibitors.

References

A Technical Guide to the Downstream Effects of PLX-4720-d7 on the MAPK Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the downstream cellular and molecular effects following the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway by PLX-4720-d7. It includes quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades involved.

Introduction: PLX-4720 and its Deuterated Analog, this compound

PLX-4720 is a potent and highly selective small-molecule inhibitor of the BRAF kinase, specifically targeting the V600E mutant, which is a common oncogenic driver in a variety of cancers, most notably melanoma.[1][2][3] It is a 7-azaindole derivative discovered through structure-guided drug design.[2] PLX-4720 binds to the ATP-binding site of the active BRAF V600E kinase, effectively blocking its catalytic activity and halting downstream signaling.[2]

This compound is the deuterated form of PLX-4720.[4] In drug development, deuteration—the replacement of hydrogen atoms with their heavy isotope, deuterium—is a strategy employed to alter a compound's metabolic profile.[4] This can potentially improve pharmacokinetic properties, such as half-life and exposure, without changing the fundamental mechanism of action.[4] Therefore, the biological effects of this compound on the MAPK pathway are considered identical to those of its non-deuterated parent compound, PLX-4720. All biological data presented herein refers to studies conducted with PLX-4720.

The Canonical MAPK (RAS-RAF-MEK-ERK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] In its canonical form, the pathway is initiated by the activation of a RAS GTPase, which then recruits and activates a RAF kinase (ARAF, BRAF, or CRAF). The activated RAF kinase subsequently phosphorylates and activates the dual-specificity kinase MEK (MEK1/2). MEK, in turn, phosphorylates and activates the final kinase in the cascade, ERK (ERK1/2). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation and survival.

In cancers harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, independent of upstream RAS signaling. This leads to chronic, uncontrolled activation of the MEK-ERK pathway, promoting unchecked cell growth and survival.[6]

Downstream Effects of PLX-4720 on MAPK Signaling

The effect of PLX-4720 on the MAPK pathway is highly context-dependent and differs critically between cells with mutant BRAF V600E and those with wild-type BRAF.

In BRAF V600E Mutant Cells: Pathway Inhibition

In cancer cells carrying the BRAF V600E mutation, PLX-4720 acts as a potent inhibitor. By binding to the active kinase, it prevents the phosphorylation of MEK.[2] This leads to a cascade of inhibitory downstream effects:

-

Inhibition of MEK and ERK Phosphorylation: Treatment with PLX-4720 leads to a rapid and significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[2][7][8]

-

Cell Cycle Arrest and Apoptosis: The blockade of ERK signaling results in cell cycle arrest and the induction of apoptosis.[2][7] This is the primary mechanism behind the potent anti-tumor activity of the drug in BRAF V600E-positive models.[2]

-

Inhibition of Cell Proliferation: Consequently, PLX-4720 potently inhibits the growth of tumor cell lines that harbor the BRAF V600E mutation.[7][9]

In BRAF Wild-Type Cells: Paradoxical Activation

A critical and counterintuitive effect of PLX-4720 occurs in cells with wild-type (WT) BRAF, particularly those with upstream activation from mutated RAS. In this context, the inhibitor can lead to a "paradoxical" hyperactivation of the MAPK pathway.[10][11][12]

-

RAF Dimerization and Transactivation: PLX-4720 binding to one protomer of a RAF dimer (e.g., BRAF/CRAF) can allosterically transactivate the unbound partner protomer.[11]

-

Increased MEK/ERK Phosphorylation: This transactivation results in an increase in MEK and ERK phosphorylation, thereby stimulating the very pathway the drug is designed to inhibit.[5][10][12] This phenomenon is largely dependent on CRAF.[10][12]

-

Promotion of Cell Survival: This paradoxical activation can promote resistance to apoptosis and potentially enhance cell survival in non-BRAF V600E mutant cells.[10][12]

Quantitative Data Summary

The potency and efficacy of PLX-4720 have been quantified in numerous biochemical and cellular assays.

Table 1: In Vitro Potency of PLX-4720

| Target / Assay | Metric | Value | Cell Lines / Conditions | Reference(s) |

|---|---|---|---|---|

| Kinase Inhibition | ||||

| BRAF V600E | IC50 | 13 nM | Cell-free enzymatic assay | [2][7][9][13] |

| BRAF (Wild-Type) | IC50 | 160 nM | Cell-free enzymatic assay | [13] |

| c-Raf-1 (Y340D/Y341D) | IC50 | 13 nM | Cell-free enzymatic assay | [7][9] |

| Other Kinases (Frk, Src, etc.) | IC50 | >1.3 µM | Cell-free enzymatic assay | [7][9] |

| Cellular Activity | ||||

| ERK Phosphorylation | IC50 | 14 - 46 nM | BRAF V600E mutant cell lines | [7][9] |

| Growth Inhibition | ||||

| COLO205 (Colon) | GI50 | 0.31 µM | BRAF V600E mutant | [7][9] |

| A375 (Melanoma) | GI50 | 0.50 µM | BRAF V600E mutant | [7][9] |

| WM2664 (Melanoma) | GI50 | 1.5 µM | BRAF V600E mutant | [7][9] |

| COLO829 (Melanoma) | GI50 | 1.7 µM | BRAF V600E mutant |[7][9] |

Table 2: In Vivo Efficacy of PLX-4720

| Tumor Model | Dosage | Outcome | Reference(s) |

|---|---|---|---|

| COLO205 Xenograft | 20 mg/kg/day (oral) | Significant tumor growth delays and regressions | [2] |

| 1205Lu Xenograft | 100 mg/kg (twice daily) | Almost complete tumor elimination | [7][9] |

| 8505c Xenograft | 30 mg/kg/day | >90% inhibition of tumor growth | [7][9] |

| C8161 Xenograft (BRAF WT) | 100 mg/kg (twice daily) | No activity |[7][9] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.

Protocol: Western Blot for MAPK Pathway Phosphorylation

This protocol is used to assess the phosphorylation status of MEK and ERK in response to this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A375 for BRAF V600E or Sbcl2 for BRAF WT/NRAS mutant) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-MEK1/2 (Ser217/221) at a 1:1000 dilution.[16]

-

Wash the membrane three times for 5-10 minutes each with TBST.[14]

-

Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[14]

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imaging system.[17]

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK, total MEK, and a loading control like β-actin or GAPDH.[14][16]

-

Quantify band intensity using densitometry software (e.g., ImageJ).[16][18]

-

Protocol: In Vitro BRAF V600E Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of BRAF V600E.

-

Reagent Preparation:

-

Kinase Reaction:

-

Add 1 µL of the this compound dilution series or DMSO vehicle to the wells of a 96-well plate.[19]

-

Add the BRAF V600E kinase solution to the wells and incubate for 1 hour at room temperature to allow for inhibitor binding.[19]

-

Initiate the kinase reaction by adding a mixture containing the MEK1 substrate and ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection of MEK Phosphorylation:

-

Stop the reaction. The detection method can vary:

-

ELISA-based: Transfer the reaction mixture to a glutathione-coated plate to capture the GST-tagged MEK substrate. Detect phosphorylated MEK using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[19]

-

Luminescence-based (e.g., Kinase-Glo®): Add a reagent that measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.[6]

-

Fluorescence Resonance Energy Transfer (FRET): Use a system like LanthaScreen™ where inhibition of kinase activity leads to a loss of FRET signal.[20]

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

-

Protocol: Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Cell Plating:

-

Seed cancer cells (e.g., COLO205, A375) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of this compound in culture medium.

-

Remove the overnight medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.

-

Incubate the cells for 72 hours.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter 96® AQueous One) to each well according to the manufacturer's instructions.[13]

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the dose-response curve and calculate the GI50 value using a suitable curve-fitting model.

-

Conclusion

This compound, through its active moiety PLX-4720, demonstrates a dual and context-dependent effect on the MAPK signaling pathway. In BRAF V600E mutant tumors, it is a potent inhibitor that blocks the oncogenic signaling cascade, leading to cell cycle arrest, apoptosis, and significant anti-tumor efficacy.[2] Conversely, in cells with wild-type BRAF and upstream RAS activation, it can paradoxically hyperactivate the pathway through RAF dimerization and transactivation.[10][12] This critical dichotomy underscores the importance of patient stratification based on tumor genotype for the clinical application of BRAF inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to investigate these downstream effects and further explore the complex biology of MAPK pathway inhibitors.

References

- 1. ckb.genomenon.com [ckb.genomenon.com]

- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. benchchem.com [benchchem.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Isotopic Labeling of Kinase Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted inhibition of protein kinases has become a cornerstone of modern drug discovery, particularly in oncology. To fully understand the efficacy, selectivity, and mechanism of action of these inhibitors, researchers increasingly turn to isotopic labeling. This technique involves the substitution of one or more atoms in a kinase inhibitor molecule with their corresponding isotopes. These labeled compounds serve as powerful probes in a variety of research applications, from elucidating metabolic pathways to quantifying target engagement in living systems.

This technical guide provides an in-depth overview of the core principles, methodologies, and applications of isotopic labeling of kinase inhibitors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Types of Isotopic Labels and Their Applications

Isotopic labels can be broadly categorized into two types: radioactive isotopes (radionuclides) and stable isotopes. The choice of isotope depends on the specific research question and the analytical technique being employed.

-

Radioactive Isotopes: These isotopes, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Iodine-123 (¹²³I), are primarily used in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2] Radiolabeled kinase inhibitors allow for non-invasive, real-time visualization and quantification of drug distribution, target engagement, and receptor density in vivo.[3][4][5] This is invaluable for assessing drug pharmacokinetics and pharmacodynamics in preclinical and clinical studies.[6][7][8]

-

Stable Isotopes: Stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and are used in conjunction with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9] They are instrumental in:

-

Pharmacokinetic and Metabolism Studies: Deuterium labeling can alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect, which can be harnessed to improve a drug's pharmacokinetic profile.[10][11][12]

-

Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and other quantitative mass spectrometry techniques utilize stable isotopes to accurately quantify changes in protein phosphorylation and identify off-target effects of kinase inhibitors.[13][14][15]

-

Target Engagement and Binding Studies: NMR spectroscopy, particularly with ¹³C and ¹⁵N labeled proteins or inhibitors, provides detailed structural information about drug-target interactions and can be used to measure binding affinities.[16][17][18]

-

Methods of Isotopic Labeling

The synthesis of isotopically labeled kinase inhibitors requires careful planning and execution. The labeling position should not interfere with the inhibitor's binding to its target kinase.[19] The synthesis often involves the introduction of the isotopic label at a late stage to maximize the incorporation of the expensive labeled precursor.

Example: Synthesis of [¹⁴C]Imatinib

Imatinib, a Bcr-Abl and c-Kit inhibitor, can be radiolabeled with Carbon-14 for use in in vitro and in vivo studies. The synthesis involves the preparation of a ¹⁴C-labeled 2-aminopyrimidine intermediate using [¹⁴C]guanidine hydrochloride. This is followed by a cross-coupling reaction with an aryl bromide precursor to yield [¹⁴C]imatinib.[20]

Key Experimental Techniques and Protocols

Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled kinase inhibitors provides a non-invasive window into the in vivo behavior of these drugs.

Experimental Workflow for PET Imaging:

References

- 1. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. [PDF] Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT | Semantic Scholar [semanticscholar.org]

- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies of PLX-4720 in Thyroid Cancer Models

Introduction

Thyroid cancer is the most common endocrine malignancy, with papillary thyroid cancer (PTC) being the most frequent subtype. A significant driver of thyroid carcinogenesis is the B-RafV600E mutation, a specific point mutation in the BRAF gene that leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2]. This mutation is found in 29-83% of PTCs and is associated with more aggressive disease and progression to anaplastic thyroid cancer (ATC), the most lethal form of thyroid cancer[1][2].

PLX-4720 is a potent and selective small-molecule inhibitor of the B-RafV600E oncoprotein[1][2][3]. It is designed to block the ATP-binding site of the mutated B-Raf kinase, thereby inhibiting its activity[1][2]. PLX-4720-d7 is the deuterated form of PLX-4720, where specific hydrogen atoms are replaced by deuterium[3]. This modification is intended to alter the drug's pharmacokinetic profile, potentially improving its metabolic stability and efficacy[3]. While extensive preclinical research exists for PLX-4720 in thyroid cancer models, specific studies on this compound in this context are not yet available in the public domain. This technical guide summarizes the foundational preliminary studies on PLX-4720, which provide the essential basis for the development and investigation of its deuterated analog.

Mechanism of Action and Signaling Pathway

The B-RafV600E mutation results in a constitutively active B-Raf kinase, which leads to persistent downstream signaling through the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway). This uncontrolled signaling promotes key cancer hallmarks, including cell proliferation, survival, migration, and invasion[1][4]. PLX-4720 selectively binds to and inhibits the active conformation of the B-RafV600E protein, effectively blocking the phosphorylation of its downstream targets, MEK1/2, and subsequently ERK1/2[1][5]. The inhibition of ERK1/2 phosphorylation is a critical biomarker of PLX-4720 activity, leading to the suppression of tumor growth and progression[1].

In Vitro Studies

A range of in vitro experiments using human thyroid cancer cell lines have demonstrated the potent and specific activity of PLX-4720 against cells harboring the B-RafV600E mutation.

Data Presentation

Table 1: Thyroid Cancer Cell Lines Used in PLX-4720 Studies

| Cell Line | Cancer Type | Key Mutations | Reference |

|---|---|---|---|

| 8505c | Anaplastic | B-RafV600E, TP53 R248G | [1] |

| BCPAP | Papillary | B-RafV600E | [4][5] |

| 8305C | Anaplastic | B-RafV600E | [4] |

| TPC-1 | Papillary | RET/PTC1, B-Raf wild-type | [1][4] |

| NHT | Normal Human Thyrocytes | Wild-type |[4] |

Table 2: In Vitro Efficacy of PLX-4720 on Cell Proliferation and Signaling

| Cell Line | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| B-RafV600E Mutant Cells | Proliferation | PLX-4720 / PLX-4032 | EC50 in the nanomolar range | [6] |

| 8505c | p-ERK1/2 Levels | 1 µM PLX-4720 (1 hr) | >90% reduction | [1] |

| B-RafV600E Mutant Cells | p-ERK1/2, p-MEK1/2 | PLX-4720 / PLX-4032 | Decreased phosphorylation | [5] |

| Normal Thyrocytes (PC) | Proliferation | 1000 nM PLX-4720 | EC50 not reached (minimal effect) | [6] |

| TPC-1 (B-Raf WT) | Proliferation | PLX-4720 | No significant inhibition |[1] |

Table 3: In Vitro Effects of PLX-4720 on Cell Migration, Invasion, and Chemokine Secretion

| Cell Line | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| 8505c | Migration & Invasion | PLX-4720 | Significantly reduced | [1][7] |

| BCPAP, 8305C, 8505C | Basal & CXCL8-induced Migration | 10 µM PLX-4720 | Significantly reduced | [4] |

| TPC-1 (B-Raf WT) | Invasion & Migration | PLX-4720 | No significant effect | [1][4] |

| BCPAP, 8305C, 8505C | Basal & TNF-α-induced CXCL8 Secretion | PLX-4720 (dose-dependent) | Significant inhibition |[4] |

Experimental Protocols

-

Cell Culture and Proliferation Assay : Thyroid cancer cells (e.g., 8505c, BCPAP, TPC-1) were cultured in appropriate media with serum. For proliferation assays, cells were plated in triplicate, and after 24 hours, treated with varying concentrations of PLX-4720 or vehicle control. Cell counts were performed at different time points (e.g., daily for 4 days) to determine the effect on cell growth and calculate the EC50 value[6].

-

Western Blot Analysis : To assess MAPK pathway inhibition, B-RafV600E mutant cells were treated with PLX-4720 for a short duration (e.g., 1-2 hours). Cells were then lysed, and protein extracts were subjected to SDS-PAGE. Western blotting was performed using primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, and other relevant pathway proteins to quantify the change in phosphorylation status[1][5].

-

Migration and Invasion Assays : The anti-migratory and anti-invasive properties of PLX-4720 were evaluated using Transwell chamber assays. Cells were seeded in the upper chamber of the insert (coated with Matrigel for invasion assays) in serum-free media with or without PLX-4720. The lower chamber contained media with a chemoattractant (e.g., serum or CXCL8). After a set incubation period (e.g., 16 hours), non-invading cells were removed, and cells that had migrated to the bottom of the membrane were stained and counted[1][4].

-

CXCL8 Secretion Assay : Cells were incubated with increasing concentrations of PLX-4720, either alone or in combination with an inflammatory stimulus like TNF-α, for 24 hours. The concentration of the chemokine CXCL8 in the cell culture supernatants was then measured using an enzyme-linked immunosorbent assay (ELISA)[4].

Visualization

In Vivo Studies

The anti-tumor efficacy of PLX-4720 has been validated in preclinical orthotopic mouse models of anaplastic thyroid cancer, which faithfully mimic human disease.

Data Presentation

Table 4: In Vivo Efficacy of PLX-4720 in Orthotopic Thyroid Cancer Models

| Animal Model | Cell Line | Treatment Group | Key Findings | Reference |

|---|---|---|---|---|

| SCID Mice | 8505c (B-RafV600E) | Vehicle Control (35 days) | Average tumor volume: 72 ± 18 mm³; cachexia observed | [1] |

| SCID Mice | 8505c (B-RafV600E) | PLX-4720 (35 days) | Average tumor volume: 1.9 mm³ (97% reduction); no cachexia | [1] |

| SCID Mice | 8505c (B-RafV600E) | Vehicle Control (35 days) | Average tumor volume: 61 mm³; all mice sacrificed by day 35 | [2][8] |

| SCID Mice | 8505c (B-RafV600E) | PLX-4720 + Sham Surgery (35 days) | Average tumor volume: 1.3 mm³ | [2][8] |

| SCID Mice | 8505c (B-RafV600E) | PLX-4720 + Thyroidectomy (35 days) | 3 of 6 mice had no tumor; others had avg. volume of 1.4 mm³ | [2][8] |

| SCID Mice | 8505c (B-RafV600E) | PLX-4720 Treatment | Proliferation (Ki-67 staining) reduced from 74% to 25% | [2] |

| Genetically Engineered Mouse | BRAFV600E-induced PTC | PLX-4720 Chow | Markedly inhibited proliferative index (Ki-67) |[9] |

Experimental Protocols

-

Animal Models : Severe combined immunodeficient (SCID) mice are commonly used for xenograft studies as they lack a functional immune system and will not reject human tumor cells[1][2]. Genetically engineered mouse models with conditional BRAF activation are also used[9][10].

-

Orthotopic Tumor Implantation : To create a clinically relevant model, 8505c anaplastic thyroid cancer cells were surgically implanted directly into the thyroid gland of SCID mice. This orthotopic model allows for the study of local invasion and tumor growth in the correct microenvironment[1][2].

-

Drug Administration and Dosing : Treatment typically began after tumors were established (e.g., 7 days post-implantation). PLX-4720 was administered orally, often incorporated into the mouse chow (e.g., 417 mg/kg chow) to provide continuous drug exposure[2][9][10]. Vehicle chow was given to the control group.

-

Tumor Measurement and Animal Monitoring : Mice were monitored regularly for signs of distress and cachexia (weight loss)[1][2]. At the study's endpoint (e.g., 35 or 50 days), animals were sacrificed, and tumors were surgically resected. Tumor volume was calculated to determine treatment efficacy[1][2][8].

-

Immunohistochemistry (IHC) : Resected tumors were fixed, sectioned, and stained with antibodies to assess various biological markers. For instance, IHC for Ki-67, a marker of cell proliferation, was used to confirm that PLX-4720 inhibited tumor cell division in vivo[2]. Staining for thyroid differentiation markers like thyroid transcription factor 1 (TTF-1) was also performed to assess tumor differentiation status[1].

Visualization

Conclusion and Future Directions

Preliminary studies on PLX-4720 in preclinical thyroid cancer models have consistently demonstrated its potent anti-tumor activity. The compound effectively inhibits the B-RafV600E oncoprotein, leading to the suppression of the MAPK pathway. This results in reduced cell proliferation, migration, and invasion in vitro, and dramatic tumor regression in vivo, specifically in B-RafV600E mutant models[1][2]. Furthermore, PLX-4720 has been shown to upregulate thyroid differentiation markers, suggesting a potential to restore some normal cellular functions[1][7].

The research highlights several key points:

-

Specificity : PLX-4720 is highly selective for cancer cells with the B-RafV600E mutation, showing minimal effects on wild-type B-Raf cells at therapeutic concentrations[1][6].

-

Therapeutic Potential : The profound inhibition of tumor growth in orthotopic models suggests that B-RafV600E inhibitors could be a valuable therapeutic strategy for patients with aggressive and advanced thyroid cancers harboring this mutation[2][11].

-

Combination Strategies : While highly effective, resistance to B-Raf inhibitors can emerge. Studies combining PLX-4720 with other agents, such as the tyrosine kinase inhibitor ponatinib, have shown synergistic anticancer activity and the ability to overcome resistance, suggesting a promising path for future clinical trials[12].

The development of this compound represents a logical next step in optimizing this therapeutic agent. Future studies should focus on directly comparing the pharmacokinetics, safety profile, and in vivo efficacy of this compound against its non-deuterated counterpart in these established thyroid cancer models. Such investigations will be crucial to determine if the deuterated version offers a superior clinical potential for treating B-RafV600E-mutant thyroid cancer.

References

- 1. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The BRAF-inhibitor PLX4720 inhibits CXCL8 secretion in BRAFV600E mutated and normal thyroid cells: a further anti-cancer effect of BRAF-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. Small-molecule MAPK inhibitors restore radioiodine incorporation in mouse thyroid cancers with conditional BRAF activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Combinatorial Strategy for Targeting BRAF V600E-Mutant Cancers with BRAFV600E Inhibitor (PLX4720) and Tyrosine Kinase Inhibitor (Ponatinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the B-Raf Signaling Axis: A Technical Guide to PLX-4720-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PLX-4720-d7 as a chemical probe for interrogating the B-Raf signaling pathway. PLX-4720 is a potent and selective inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. Its deuterated analog, this compound, serves as a valuable tool in research and drug development, offering a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. This guide details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

PLX-4720 is a 7-azaindole derivative that functions as an ATP-competitive inhibitor of the B-Raf kinase.[1] B-Raf is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates essential cellular processes such as cell division, differentiation, and secretion.[2][3] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the B-Raf protein and aberrant downstream signaling, driving the development and progression of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4][5]

PLX-4720 exhibits high selectivity for the active conformation of B-Raf, particularly the B-RafV600E mutant.[6] By binding to the ATP-binding pocket of the kinase, PLX-4720 prevents the phosphorylation of its downstream targets, MEK1 and MEK2, thereby inhibiting the entire MAPK/ERK cascade.[7] This blockade of signal transduction leads to cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[6][8] this compound, being a deuterated version of PLX-4720, shares the same mechanism of action but its altered mass allows for its use as an internal standard in mass spectrometry-based assays.[9][10]

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for PLX-4720.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Selectivity vs. Wild-Type B-Raf | Reference |

| B-RafV600E | 13 | 10-fold | [7][8][9] |

| Wild-Type B-Raf | 160 | - | [11][12] |

| c-Raf-1 (Y340D/Y341D) | Equally potent to B-RafV600E | - | [7][9] |

| Other Kinases (Frk, Src, Fak, FGFR, Aurora A) | > 1000 | >100-fold | [7][11] |

Table 2: Cellular Activity

| Cell Line | B-Raf Status | Assay | IC50 / GI50 (µM) | Reference |

| COLO205 | V600E | Growth Inhibition | 0.31 | [7][8] |

| A375 | V600E | Growth Inhibition | 0.50 | [7][8] |

| WM2664 | V600E | Growth Inhibition | 1.5 | [7][8] |

| COLO829 | V600E | Growth Inhibition | 1.7 | [7][8] |

| Various B-RafV600E cell lines | V600E | ERK Phosphorylation Inhibition | 0.014 - 0.046 | [7][8] |

| C8161 | Wild-Type | Growth Inhibition | No effect | [6] |

Table 3: In Vivo Efficacy

| Xenograft Model | B-Raf Status | Dosing Regimen | Tumor Growth Inhibition | Reference |

| COLO205 | V600E | 20 mg/kg/day (oral) | Significant tumor growth delays and regressions | [7] |

| 1205Lu | V600E | 100 mg/kg twice daily (oral) | Almost complete elimination of xenografts | [7][8] |

| 8505c | V600E | 30 mg/kg/day (oral) | >90% inhibition | [7][8] |

| C8161 | Wild-Type | 100 mg/kg twice daily (oral) | No activity | [7][8] |

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by PLX-4720.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Kinase Assay

This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of PLX-4720.[7]

Objective: To measure the IC50 of PLX-4720 against B-RafV600E.

Materials:

-

Recombinant human B-RafV600E enzyme

-

Biotinylated-MEK protein (substrate)

-

PLX-4720

-

ATP

-

Assay Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, 0.3% BSA

-

AlphaScreen™ Protein A Detection Kit (including Streptavidin-coated Donor beads and Protein A Acceptor beads)

-

Phospho-MEK Antibody

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of PLX-4720 in DMSO.

-

In a 384-well plate, add 20 µL of a reaction mixture containing assay buffer, 0.1 ng of B-RafV600E enzyme, 100 nM biotin-MEK protein, and varying concentrations of PLX-4720.

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 5 µL of stop solution containing the AlphaScreen™ beads and phospho-MEK antibody, which have been pre-incubated in the dark.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol outlines a common method to assess the effect of PLX-4720 on the proliferation of cancer cell lines.[7][13]

Objective: To determine the GI50 of PLX-4720 in B-RafV600E mutant and wild-type cell lines.

Materials:

-

Cancer cell lines (e.g., A375, COLO205, C8161)

-

Complete cell culture medium

-

PLX-4720

-

DMSO (vehicle control)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PLX-4720 or DMSO vehicle control.

-

Incubate the plate for 72 hours.

-

For CellTiter-Glo® assay, add the reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence.

-

For MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and read the absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blotting for Phospho-ERK

This protocol is used to confirm the on-target effect of PLX-4720 by measuring the phosphorylation of ERK.

Objective: To assess the inhibition of ERK phosphorylation in cells treated with PLX-4720.

Materials:

-

Cancer cell lines

-

PLX-4720

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with PLX-4720 at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image and perform densitometry analysis to quantify the levels of phospho-ERK relative to total ERK and the loading control.

Experimental Workflow

The following diagram depicts a typical experimental workflow for evaluating this compound in a cellular context.

Conclusion

PLX-4720 and its deuterated analog, this compound, are indispensable tools for the study of B-Raf signaling. Their high potency and selectivity for the oncogenic B-RafV600E mutant allow for precise interrogation of the MAPK/ERK pathway's role in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricacies of B-Raf-driven malignancies and developing novel therapeutic strategies. The use of this compound as an internal standard is particularly crucial for robust and reproducible pharmacokinetic and pharmacodynamic analyses, underpinning its importance in the drug development pipeline.

References

- 1. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. abmole.com [abmole.com]

- 13. PLX-4720 | Raf | TargetMol [targetmol.com]

The Impact of Deuteration on PLX-4720: A Technical Guide to a Potential Pharmacokinetic Enhancement Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential effects of deuteration on the activity of PLX-4720, a selective inhibitor of the B-RafV600E oncogene. While a deuterated version of this compound, PLX-4720-d7, is commercially available, comprehensive studies directly comparing its activity to the parent compound are not extensively published. This document, therefore, serves as a framework for investigating these effects, outlining the theoretical basis, key experimental protocols, and expected outcomes based on established principles of medicinal chemistry and pharmacology.

PLX-4720: A Targeted Inhibitor of the MAPK Signaling Pathway

PLX-4720 is a potent and selective small-molecule inhibitor of the B-Raf kinase, specifically targeting the V600E mutation that is prevalent in a variety of cancers, most notably melanoma.[1][2] This mutation results in constitutive activation of the B-Raf protein, leading to hyperactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway, crucial for cell proliferation, differentiation, and survival, becomes a key driver of tumorigenesis when dysregulated.

PLX-4720 functions by competing with ATP for the binding site on the B-RafV600E kinase, thereby preventing its catalytic activity.[3] This inhibition leads to a downstream blockade of MEK and ERK phosphorylation, culminating in cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[1][4]

The Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference is the foundation of the deuterium kinetic isotope effect (KIE) . The substitution of hydrogen with deuterium at a strategic position in a drug molecule can slow down the rate of chemical reactions involving the cleavage of that carbon-hydrogen bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of metabolic breakdown at that position can be significantly reduced. This can potentially lead to:

-

Improved Metabolic Stability: A longer plasma half-life (t1/2) and reduced clearance (CL).

-

Increased Drug Exposure: Higher maximum plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC).

-

Reduced Formation of Metabolites: This can be advantageous if a metabolite is associated with toxicity or has reduced efficacy.

-

Potential for Lower Dosing: Increased exposure may allow for smaller or less frequent doses to achieve the same therapeutic effect.

Given that PLX-4720 undergoes metabolism, deuteration presents a plausible strategy to enhance its pharmacokinetic profile.

Proposed Experimental Investigation of Deuterated PLX-4720

To elucidate the effects of deuteration on PLX-4720, a series of comparative experiments are necessary. The following sections outline the key experimental protocols and data presentation formats.

In Vitro Potency Assessment

A direct comparison of the inhibitory activity of PLX-4720 and its deuterated analog (this compound) is crucial to ensure that the structural modification does not negatively impact its primary pharmacological action.

Experimental Protocols:

-

B-RafV600E Kinase Inhibition Assay:

-

A cell-free enzymatic assay would be performed using recombinant human B-RafV600E kinase.

-

The kinase activity would be measured by quantifying the phosphorylation of its substrate, MEK1.

-

A range of concentrations of both PLX-4720 and this compound would be incubated with the enzyme and substrate.

-

The concentration of each compound that inhibits 50% of the kinase activity (IC50) would be determined.

-

-

Cellular Proliferation Assay:

-

Human melanoma cell lines harboring the B-RafV600E mutation (e.g., A375, COLO205) would be cultured.

-

Cells would be treated with a range of concentrations of PLX-4720 and this compound for a defined period (e.g., 72 hours).

-

Cell viability would be assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The concentration of each compound that inhibits 50% of cell growth (GI50) would be calculated.

-

Data Presentation:

| Compound | B-RafV600E IC50 (nM) | A375 GI50 (µM) | COLO205 GI50 (µM) |

| PLX-4720 | Expected Value | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value | Experimental Value |

In Vitro Metabolic Stability

This experiment aims to directly measure the impact of deuteration on the metabolic rate of PLX-4720.

Experimental Protocol:

-

PLX-4720 and this compound would be incubated with liver microsomes (human and rat) in the presence of NADPH as a cofactor to initiate metabolism.

-

Samples would be taken at various time points and the reaction quenched.

-

The concentration of the parent compound remaining at each time point would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The rate of disappearance of each compound would be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation:

| Compound | Human Liver Microsomes t1/2 (min) | Human Liver Microsomes CLint (µL/min/mg protein) | Rat Liver Microsomes t1/2 (min) | Rat Liver Microsomes CLint (µL/min/mg protein) |

| PLX-4720 | Expected Value | Expected Value | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

In Vivo Pharmacokinetic and Efficacy Studies

Animal studies are essential to understand how the in vitro observations translate to a whole-organism setting.

Experimental Protocols:

-

Pharmacokinetic Study:

-

A cohort of mice or rats would be administered a single oral dose of either PLX-4720 or this compound.

-

Blood samples would be collected at multiple time points post-administration.

-

Plasma concentrations of the parent drug and any major metabolites would be determined by LC-MS/MS.

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 would be calculated.

-

-

Xenograft Efficacy Study:

-

Immunocompromised mice would be subcutaneously implanted with a human melanoma cell line expressing B-RafV600E (e.g., A375).

-

Once tumors are established, mice would be randomized into treatment groups: vehicle control, PLX-4720, and this compound.

-

Drugs would be administered orally daily for a specified period.

-

Tumor volume and body weight would be measured regularly.

-

At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Data Presentation:

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |

| PLX-4720 | Expected Value | Expected Value | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Treatment Group | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Experimental Value | - |

| PLX-4720 | Experimental Value | Calculated Value |

| This compound | Experimental Value | Calculated Value |

Hypothesized Effects of Deuteration on PLX-4720

Based on the principles of the kinetic isotope effect, it is hypothesized that:

-

Potency will be maintained: As deuteration is unlikely to alter the binding affinity of PLX-4720 for the B-RafV600E kinase, the in vitro potency (IC50 and GI50 values) of this compound is expected to be comparable to that of PLX-4720.

-

Metabolic stability will be enhanced: If deuterium is incorporated at a primary site of metabolism, this compound should exhibit a longer half-life and lower intrinsic clearance in liver microsome assays compared to PLX-4720.

-

In vivo exposure will be increased: The enhanced metabolic stability is expected to translate to a higher AUC and potentially a higher Cmax for this compound in animal models.

-

Efficacy may be improved: Increased systemic exposure could lead to greater tumor growth inhibition in xenograft models at an equivalent dose, or similar efficacy at a lower dose.

Conclusion